N-[4-(2,4-dichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide
Description
N-[4-(2,4-dichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of dichlorophenoxy and diiodobenzamide groups, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C19H11Cl2I2NO3 |
|---|---|
Molecular Weight |
626.0 g/mol |
IUPAC Name |
N-[4-(2,4-dichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C19H11Cl2I2NO3/c20-10-1-6-17(15(21)7-10)27-13-4-2-12(3-5-13)24-19(26)14-8-11(22)9-16(23)18(14)25/h1-9,25H,(H,24,26) |
InChI Key |
VAGPBBTZQWZXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with 4-aminophenol to form 4-(2,4-dichlorophenoxy)aniline. This intermediate is then reacted with 2-hydroxy-3,5-diiodobenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2,4-dichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it valuable in biochemical studies.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can disrupt cellular pathways, leading to various biological effects. For example, it may inhibit kinase enzymes involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with similar structural elements.
2,4-Dichlorophenoxyacetamide: Used in medicinal chemistry for its biological activity.
2,4-Dichlorophenoxybutyric acid: Another herbicide with comparable chemical properties.
Uniqueness
N-[4-(2,4-dichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide stands out due to its unique combination of dichlorophenoxy and diiodobenzamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
